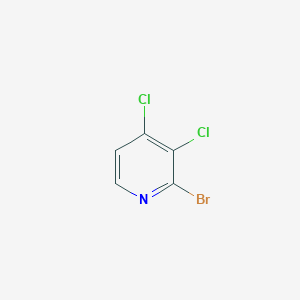

2-Bromo-3,4-dichloropyridine

Description

Significance of Polyhalogenated Pyridines in Organic Synthesis

Polyhalogenated pyridines, which contain multiple halogen substituents, are particularly important building blocks in organic synthesis. rsc.orgacs.org The number, type, and position of the halogen atoms on the pyridine (B92270) ring dictate the molecule's reactivity, allowing for selective functionalization. rsc.orgnih.gov This controlled reactivity is crucial for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. lookchem.comchemimpex.comlookchem.comsmolecule.com

The presence of multiple halogens can activate the pyridine ring towards nucleophilic aromatic substitution, a key reaction in forming new carbon-heteroatom and carbon-carbon bonds. nih.gov Furthermore, the differential reactivity of various halogens (e.g., iodine being more reactive than bromine, which is more reactive than chlorine) in cross-coupling reactions provides a powerful tool for sequential and site-selective modifications. rsc.org This strategic functionalization is essential for the efficient synthesis of target molecules with specific biological or material properties. rsc.org

Overview of 2-Bromo-3,4-dichloropyridine's Position within Pyridine Derivatives

Among the vast family of pyridine derivatives, this compound holds a specific and important position. As a tri-halogenated pyridine, it possesses a unique reactivity profile due to the presence of three halogen atoms at distinct positions. The bromine atom at the 2-position and the chlorine atoms at the 3- and 4-positions create a specific electronic environment that influences its role as a synthetic intermediate. google.com

The strategic placement of these halogens allows for a range of chemical transformations. The bromo group at the 2-position is often the most susceptible to displacement or involvement in cross-coupling reactions, providing a primary site for molecular elaboration. The chlorine atoms at the 3- and 4-positions offer further opportunities for functionalization, enabling the synthesis of diverse and complex pyridine-based structures. This makes this compound a valuable precursor for creating novel compounds with potential applications in medicinal chemistry and agrochemical development. google.com

Historical Context of Halopyridine Research

The study of halopyridines has a rich history intertwined with the development of synthetic organic chemistry. Early research focused on the fundamental reactions and properties of simple monohalogenated pyridines. Over time, as synthetic methodologies became more sophisticated, the focus expanded to include polyhalogenated pyridines. The discovery and development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, revolutionized the use of halopyridines in synthesis. These powerful methods enabled the efficient formation of carbon-carbon and carbon-nitrogen bonds, unlocking the full potential of halopyridines as versatile building blocks. More recent research has delved into developing more selective, efficient, and environmentally friendly methods for the synthesis and functionalization of halopyridines, including the use of novel catalysts and reaction conditions. acs.org The ongoing exploration of halopyridine chemistry continues to yield new synthetic strategies and contributes to the advancement of various scientific fields. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichloropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWOYZFLSMHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of 2 Bromo 3,4 Dichloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-bromo-3,4-dichloropyridine, owing to the electron-deficient nature of the pyridine (B92270) ring, which is further activated by the presence of three electron-withdrawing halogen atoms.

The reactivity of aryl halides in SNAr reactions is critically dependent on the nature of the halogen serving as the leaving group. The reaction proceeds through a two-step addition-elimination mechanism, and the rate is often determined by the initial attack of the nucleophile, which is influenced by the electrophilicity of the carbon atom attached to the halogen. The stability of the intermediate (Meisenheimer complex) is paramount, while the ability of the halogen to be displaced (leaving group ability) influences the second step.

For SNAr reactions, the bond strength between carbon and the halogen is a significant factor. The C-F bond is the strongest and most polarized, making the attached carbon highly electrophilic and thus facilitating the initial nucleophilic attack. Consequently, the typical order of reactivity for halogens as leaving groups in activated aryl systems is F > Cl ≈ Br > I. researchgate.netchemrxiv.org This trend highlights that the rate-determining step is often the formation of the intermediate rather than the expulsion of the halide. In the context of this compound, both chlorine and bromine are effective leaving groups, with similar reactivities that can be modulated by reaction conditions and the nature of the incoming nucleophile. sci-hub.se For instance, with certain nucleophiles, the reaction may be charge-controlled, where the high electronegativity of a substituent like fluorine induces a highly electrophilic center, accelerating the reaction compared to chlorine or bromine. sci-hub.se

| Halogen (X) | Carbon-X Bond Strength (kJ/mol) | Electronegativity (Pauling Scale) | General SNAr Reactivity |

|---|---|---|---|

| F | ~485 | 3.98 | Highest |

| Cl | ~340 | 3.16 | Intermediate |

| Br | ~285 | 2.96 | Intermediate |

| I | ~210 | 2.66 | Lowest |

In the pyridine ring, the positions ortho (C2, C6) and para (C4) to the nitrogen atom are electronically activated towards nucleophilic attack. This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. youtube.comstackexchange.com The meta positions (C3, C5) are not similarly activated, as the negative charge in the intermediate cannot be delocalized onto the nitrogen atom.

For this compound, nucleophilic attack is therefore predicted to occur exclusively at the C2 and C4 positions. The chlorine atom at the C3 position is not activated and will not be displaced under SNAr conditions. Between the C2-Br and C4-Cl positions, the C4 position is generally more reactive in dihalopyridines and related heterocycles like dichloropyrimidines. stackexchange.comwuxiapptec.comnih.gov This preference is attributed to more effective stabilization of the transition state and intermediate when the attack occurs at the para position. Therefore, in a typical SNAr reaction, a nucleophile will preferentially displace the chlorine atom at the C4 position of this compound. However, the selectivity can be influenced by steric effects from substituents and the specific reaction conditions employed. wuxiapptec.comresearchgate.net

The mechanistic pathway for SNAr reactions in polyhalogenated pyridines follows the well-established addition-elimination route. researchgate.netnih.gov

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms at the C2 or C4 position. This step is typically the rate-determining step and leads to the formation of a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken during this stage.

Intermediate Stabilization: The negative charge of the Meisenheimer complex is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. The electron-withdrawing halogen substituents at other positions on the ring further enhance the stability of this intermediate.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the final step through the expulsion of the halide ion (either Br⁻ from C2 or Cl⁻ from C4) from the tetrahedral intermediate. This step is generally fast.

This pathway underscores why only the halogens at the activated C2 and C4 positions are susceptible to displacement, as attack at these sites allows for the crucial stabilization of the intermediate by the ring nitrogen.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds, and this compound is a versatile substrate for such transformations. The selectivity of these reactions is governed by the different reactivities of the C-Br and C-Cl bonds in the key oxidative addition step of the catalytic cycle.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide. wikipedia.orgharvard.edu The site-selectivity in polyhalogenated substrates is primarily determined by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. The reactivity order for this step is generally C–I > C–Br > C–OTf >> C–Cl. rsc.orgfishersci.co.uk

In this compound, there are two distinct types of reactive sites: the C2-Br bond and the C4-Cl bond. Based on the established reactivity trend, the palladium catalyst will preferentially undergo oxidative addition into the weaker, more reactive C-Br bond over the stronger C-Cl bonds. rsc.orgnih.gov Therefore, Suzuki-Miyaura coupling reactions on this compound are highly selective, leading to the formation of a C-C bond at the C2 position while leaving the two chlorine atoms at the C3 and C4 positions intact. This selective reactivity allows for the stepwise functionalization of the pyridine ring. While unconventional ligand systems have been developed to force coupling at the C4-Cl bond in 2,4-dichloropyridines, the inherent reactivity strongly favors the C2-Br position under standard conditions. nih.govresearchgate.net

| Substrate | Reactive Positions | Relative Bond Reactivity | Predicted Major Product |

|---|---|---|---|

| This compound | C2-Br, C4-Cl | C-Br >> C-Cl | Coupling at C2 |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The regioselectivity of the Stille reaction on polyhalogenated substrates is also dictated by the relative ease of the oxidative addition step. uwindsor.ca The reactivity of carbon-halogen bonds follows the same trend as in the Suzuki reaction: C–I > C–Br >> C–Cl. Consequently, when this compound is subjected to Stille coupling conditions, the reaction occurs selectively at the most reactive site, which is the C-Br bond at the C2 position. This allows for the precise introduction of a new substituent at C2, preserving the C-Cl bonds for potential subsequent transformations. Studies on closely related 3-substituted 2,4-dichloropyridines confirm that the electronic and steric environment significantly influences reactivity, but the inherent difference in bond strength between C-Br and C-Cl remains the dominant factor in determining site-selectivity. researchgate.net

Sonogashira, Negishi, and Kumada Coupling Variations

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the reactivity of this compound in these transformations is primarily centered on the selective activation of the C2-Br bond. The general order of halide reactivity in palladium-catalyzed couplings is I > Br > OTf > Cl, making the C2-bromine the most likely site of reaction while leaving the C3-Cl and C4-Cl bonds intact.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. For this compound, the Sonogashira coupling is expected to proceed selectively at the C2 position. While specific studies on this exact molecule are not prevalent, research on analogous compounds like 3,5-dibromo-2,6-dichloropyridine (B8238365) demonstrates chemoselective mono- and poly-alkynylations under controlled conditions. The reaction with a terminal alkyne would yield 2-alkynyl-3,4-dichloropyridine, a valuable intermediate for synthesizing more complex heterocyclic systems.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and its effectiveness in coupling sp², sp³, and sp carbon centers. When applied to this compound, the reaction would preferentially occur at the C2-Br bond. The organozinc reagent (R-ZnX) would couple at this position to form 2-substituted-3,4-dichloropyridines, leaving the chlorine atoms available for subsequent transformations.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. It is one of the earliest developed cross-coupling methods and is effective for creating carbon-carbon bonds. Given the high reactivity of Grignard reagents, chemoselectivity can be a challenge, but the significant difference in reactivity between the C-Br and C-Cl bonds on the pyridine ring should allow for selective coupling at the C2 position of this compound.

Table 1: Predicted Cross-Coupling Reactions of this compound Note: This table is based on general principles of cross-coupling reactions and data from analogous polyhalogenated pyridines, as specific literature for this compound is limited.

| Coupling Reaction | Reagent | Catalyst/Conditions (Typical) | Predicted Product |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base (e.g., Et₃N or DIPEA) | 2-Alkynyl-3,4-dichloropyridine |

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-Alkyl/Aryl-3,4-dichloropyridine |

| Kumada | Grignard (R-MgBr) | Pd(dppf)Cl₂ or Ni(dppp)Cl₂ | 2-Alkyl/Aryl-3,4-dichloropyridine |

C-H Activation and Functionalization Strategies

Direct C-H activation is a modern synthetic strategy that avoids the pre-functionalization of a substrate, offering a more atom-economical route to new molecules. In the case of this compound, the two available C-H bonds are at the C5 and C6 positions. The electronic environment of these protons is heavily influenced by the electron-withdrawing nitrogen atom and the three halogen substituents.

The pyridine ring's inherent electron deficiency generally makes it a challenging substrate for electrophilic C-H activation. However, transition metal-catalyzed C-H functionalization, often directed by a coordinating group, can overcome this. For this compound, which lacks a strong directing group, regioselectivity would be governed by the inherent electronic and steric properties of the ring. The C6-H is adjacent to the nitrogen atom, making it more acidic and a potential site for deprotonation or metalation. Conversely, the C5-H is flanked by two chlorine atoms, which could sterically hinder the approach of a bulky catalyst. Rhodium-catalyzed C-H activation has been used for pyridines, although it often requires a directing group to achieve high selectivity.

Directed Ortho Metalation (DoM) and Halogen-Metal Exchange Strategies

Organolithium reagents are powerful tools for the functionalization of halogenated pyridines through two primary pathways: Directed ortho Metalation (DoM), which involves the deprotonation of a C-H bond, and halogen-metal exchange.

Halogen-Metal Exchange: This reaction is typically very fast and depends on the stability of the resulting organometallic species and the nature of the halogen. The order of exchange rates is generally I > Br > Cl. Therefore, treating this compound with an alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) is expected to result in a highly selective bromine-lithium exchange at the C2 position. This would generate the potent nucleophile 3,4-dichloro-2-lithiopyridine.

Regioselectivity Control in Metalation

In the context of this compound, regioselectivity is primarily controlled by the choice between two pathways: deprotonation (DoM) or halogen-metal exchange.

Halogen-Metal Exchange: As mentioned, the bromine at C2 is the most labile site for exchange with an organolithium reagent. This provides a reliable method to generate a lithiated species specifically at the C2 position.

Directed ortho Metalation (DoM): DoM relies on a directing metalation group (DMG) to guide a strong base to deprotonate an adjacent C-H bond. The halogens themselves can act as weak directing groups. In polychlorinated pyridines, lithiation often occurs at the most acidic proton, which is typically adjacent to a chlorine atom. However, in this compound, the C-H bond at C5 is positioned between two chloro groups, while the C6-H is ortho to the ring nitrogen. The presence of the highly reactive C-Br bond means that halogen-metal exchange will likely occur much faster than any C-H deprotonation, making DoM a less probable pathway unless the bromine is first replaced with a non-exchangeable group.

Subsequent Functionalization via Organometallic Intermediates

The primary organometallic intermediate formed from this compound is the 3,4-dichloro-2-lithiopyridine species generated via bromine-lithium exchange. This powerful nucleophile can be trapped with a wide variety of electrophiles to introduce new functional groups at the C2 position.

Table 2: Predicted Functionalization via Organolithium Intermediate

| Electrophile | Reagent Example | Functional Group Introduced | Product |

| Aldehyde/Ketone | Benzaldehyde (PhCHO) | Hydroxybenzyl | (3,4-Dichloropyridin-2-yl)(phenyl)methanol |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid | 3,4-Dichloropyridine-2-carboxylic acid |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl | 3,4-Dichloro-2-methylpyridine |

| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl | 3,4-Dichloro-2-(trimethylsilyl)pyridine |

| Boronic Ester | Trimethyl borate (B1201080) B(OMe)₃ | Boronic Acid/Ester | (3,4-Dichloropyridin-2-yl)boronic acid |

Radical Reactions Involving Halogenated Pyridines

Radical reactions proceed through initiation, propagation, and termination steps involving species with unpaired electrons. The functionalization of electron-deficient heterocycles like pyridine can be achieved under radical conditions, such as in the Minisci reaction, which typically involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring.

For halogenated pyridines, radical reactions can also involve the halogen atoms. Homolytic cleavage of the C-Br bond is more facile than that of the C-Cl bond due to its lower bond dissociation energy. Under conditions that generate radicals (e.g., using initiators like AIBN or exposure to UV light), this compound could potentially undergo reactions at the C2 position. However, radical C-H functionalization at the C5 or C6 positions is also a possibility, depending on the specific radical species and reaction conditions employed.

Rearrangement Reactions (e.g., Halogen Dance) in Dichloropyridines

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position to a more thermodynamically stable one on an aromatic or heteroaromatic ring. This process typically occurs via a series of deprotonation and halogen-metal exchange steps. The driving force is the formation of the most stable organometallic intermediate.

In dihalopyridines, such as 2-chloro-3-bromopyridine, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures can induce deprotonation at C4. This kinetic lithiated species can then undergo a halogen dance, where the bromine atom at C3 migrates to the C4 position, resulting in a more stable 3-bromo-4-lithiated intermediate.

For this compound, a similar rearrangement could be envisioned. Deprotonation would most likely occur at C5 or C6. If deprotonation occurs at C5, it would generate a lithiated species flanked by two chlorine atoms. A subsequent rearrangement involving migration of the C4-chloro, C3-chloro, or C2-bromo is theoretically possible, driven by the relative stabilities of the potential lithiated pyridine intermediates. However, the high reactivity of the C-Br bond towards halogen-metal exchange with many strong bases might precede or compete with any C-H deprotonation required to initiate the halogen dance.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 3,4 Dichloropyridine and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of halogenated compounds due to its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.govresearchgate.net For a molecule like 2-Bromo-3,4-dichloropyridine, which contains multiple halogen atoms with distinct isotopic distributions, HRMS is particularly powerful for confirming its identity.

The presence of one bromine atom (isotopes 79Br and 81Br with ~50.7% and ~49.3% natural abundance, respectively) and two chlorine atoms (isotopes 35Cl and 37Cl with ~75.8% and ~24.2% natural abundance, respectively) results in a highly characteristic and complex isotopic pattern for the molecular ion ([M]+). The precise mass measurement from HRMS combined with the unique isotopic signature provides a high degree of confidence in the identification of the compound, even in complex mixtures. scholaris.ca Non-targeted analytical approaches using HRMS can facilitate the identification of novel halogenated compounds in various matrices. scholaris.ca The analysis of this isotopic cluster allows for the direct confirmation of the number of bromine and chlorine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₅H₂BrCl₂N)

| Isotopologue Combination | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₅H₂⁷⁹Br³⁵Cl₂N | 224.8438 | 77.6 |

| C₅H₂⁸¹Br³⁵Cl₂N | 226.8418 | 75.6 |

| C₅H₂⁷⁹Br³⁵Cl³⁷ClN | 226.8409 | 49.6 |

| C₅H₂⁸¹Br³⁵Cl³⁷ClN | 228.8388 | 48.4 |

| C₅H₂⁷⁹Br³⁷Cl₂N | 228.8379 | 7.9 |

| C₅H₂⁸¹Br³⁷Cl₂N | 230.8359 | 7.7 |

Note: The table presents the major isotopologues contributing to the characteristic M, M+2, M+4, and M+6 pattern. Carbon, hydrogen, and nitrogen isotopes also contribute to the finer structure of the spectrum.

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N) for Structural Assignment

Multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of organic molecules, providing information on the chemical environment, connectivity, and through-space proximity of NMR-active nuclei. huji.ac.ilnih.govyoutube.com

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the two aromatic protons on the pyridine (B92270) ring. Due to the substitution pattern, these two protons are in different chemical environments and would appear as two distinct signals. Each signal would be split into a doublet by the other proton (a ³JHH coupling). The chemical shifts would be downfield, characteristic of aromatic protons, and influenced by the electron-withdrawing effects of the three halogen substituents. For comparison, the aromatic protons of 2-bromopyridine (B144113) appear in the range of 7.21-8.40 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the attached halogens. The carbon atom bonded to the bromine (C2) and the two carbons bonded to chlorine (C3 and C4) would show characteristic shifts. The C2 carbon signal in 2-chloropyridine (B119429) is found at approximately 150.3 ppm, while other ring carbons appear between 122.8 and 138.6 ppm, providing a reference for estimating the shifts in the target molecule. rsc.orgchemicalbook.com

¹⁵N NMR Spectroscopy : ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom in heterocyclic systems like pyridine. wikipedia.org Although it has lower sensitivity compared to ¹H NMR, it provides direct information about the nitrogen atom. wikipedia.org The chemical shift of the nitrogen in this compound would be influenced by the cumulative electron-withdrawing effects of the halogens. The typical chemical shift range for pyridines is between 230 and 330 ppm (relative to CH₃NO₂). science-and-fun.de Changes in the nitrogen chemical shift can also indicate protonation or coordination to a metal center. nih.gov The use of ¹⁵N labeling can significantly enhance NMR studies, allowing for the unambiguous determination of molecular structures through the analysis of ¹³C–¹⁵N and ¹H–¹⁵N coupling constants. nih.gov

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | H-5 | ~7.5 - 8.0 | Doublet (d) |

| ¹H | H-6 | ~8.3 - 8.8 | Doublet (d) |

| ¹³C | C-2 | ~140 - 145 | Singlet |

| ¹³C | C-3 | ~130 - 135 | Singlet |

| ¹³C | C-4 | ~135 - 140 | Singlet |

| ¹³C | C-5 | ~125 - 130 | Singlet |

| ¹³C | C-6 | ~150 - 155 | Singlet |

| ¹⁵N | N-1 | ~250 - 300 (vs. CH₃NO₂) | Singlet |

Note: Predicted values are estimates based on data for related halopyridines and general substituent effects.

X-Ray Crystallography of this compound and Related Halopyridine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. wikipedia.org

In the crystal lattice of this compound, intermolecular interactions are expected to be dominated by van der Waals forces and potentially halogen bonds. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen atom or another halogen. nih.govrsc.org Interactions such as Br···N, Cl···N, or Cl···Cl could play a significant role in dictating the crystal packing arrangement. acs.org The planarity of the pyridine ring would likely lead to π–π stacking interactions, further stabilizing the crystal structure. researchgate.net

Table 3: Typical Bond Lengths in Halogenated Pyridine Derivatives from Crystallographic Data

| Bond | Typical Length (Å) |

|---|---|

| C-C (aromatic) | 1.37 - 1.40 |

| C-N (aromatic) | 1.33 - 1.35 |

| C-H (aromatic) | 0.93 - 1.00 |

| C-Cl | 1.72 - 1.75 |

| C-Br | 1.87 - 1.90 |

Note: Values are generalized from crystallographic data of various substituted pyridine compounds.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Structural Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's bonds. These techniques are highly effective for functional group identification and structural analysis of pyridine and its derivatives. cdnsciencepub.comnih.gov

The vibrational spectrum of this compound would be complex due to its low symmetry. However, characteristic bands can be assigned to specific vibrational modes.

Aromatic C-H stretching : These vibrations typically appear in the region of 3000–3100 cm⁻¹.

C=C and C=N ring stretching : Multiple strong to medium intensity bands are expected in the 1400–1600 cm⁻¹ region, which are characteristic of the pyridine ring.

Ring breathing modes : These vibrations, which involve the expansion and contraction of the entire ring, give rise to characteristic bands in the fingerprint region, often around 1000 cm⁻¹.

C-Cl and C-Br stretching : The carbon-halogen stretching vibrations are expected at lower frequencies. C-Cl stretching bands typically appear in the 600–800 cm⁻¹ region, while the heavier C-Br bond vibrates at an even lower frequency, generally in the 500–650 cm⁻¹ range.

The combination of FTIR and Raman spectroscopy is powerful because some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa, providing complementary information for a more complete structural analysis. mdpi.com

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |

| C=N Ring Stretch | 1600 - 1550 | FTIR/Raman |

| C=C Ring Stretch | 1550 - 1400 | FTIR/Raman |

| Ring Breathing | 1050 - 990 | Raman |

| C-Cl Stretch | 800 - 600 | FTIR/Raman |

| C-Br Stretch | 650 - 500 | FTIR/Raman |

Computational and Theoretical Studies on 2 Bromo 3,4 Dichloropyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic landscape of 2-bromo-3,4-dichloropyridine. These calculations, often employing semi-empirical or ab initio methods, provide a quantitative description of the electron distribution within the molecule. This information is crucial for predicting its chemical behavior and reactivity. researchgate.netdntb.gov.ua

By solving approximations of the Schrödinger equation, researchers can determine key electronic properties such as charge distribution, dipole moment, and molecular orbital energies. For this compound, these calculations reveal a polarized aromatic ring, with the electronegative nitrogen atom and halogen substituents significantly influencing the electron density. The nitrogen atom withdraws electron density from the ring, making the carbon atoms electrophilic, particularly those bearing halogen substituents. This electronic structure is a primary determinant of the molecule's susceptibility to nucleophilic attack, a common reaction pathway for halogenated pyridines. researchgate.net

Reactivity predictions are derived from these electronic structure calculations. For instance, the calculated electrostatic potential map can highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the carbon atoms bonded to the bromine and chlorine atoms are expected to be electron-deficient and thus primary targets for nucleophiles.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for accurately determining the molecular geometry and exploring the potential energy landscapes of organic molecules. nottingham.ac.ukresearchgate.net DFT calculations, often using functionals like B3LYP combined with appropriate basis sets (e.g., 6-311+G(d,p)), can optimize the molecular structure of this compound to find its lowest energy conformation. nottingham.ac.uk

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry reflects the interplay of electronic effects from the nitrogen heteroatom and the steric and electronic contributions of the three halogen substituents.

Furthermore, DFT is used to map the energy landscape of reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction kinetics and thermodynamics. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for this compound (DFT/B3LYP) (Note: These are representative values based on typical DFT calculations for similar halogenated pyridines and may not reflect specific experimental values.)

| Parameter | Calculated Value |

|---|---|

| C2-Br Bond Length | ~1.89 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C4-Cl Bond Length | ~1.73 Å |

| N1-C2-C3 Angle | ~121° |

| C2-C3-C4 Angle | ~119° |

| C3-C4-C5 Angle | ~120° |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations are routinely used to compute the vibrational frequencies corresponding to infrared (IR) spectra and the chemical shifts for nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

For this compound, theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be matched with experimental IR spectra to assign specific absorption bands to particular molecular vibrations, such as C-N stretching, C-Cl stretching, or C-Br stretching.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide valuable information for structural elucidation, especially for complex molecules where spectral interpretation is challenging.

Reaction Mechanism Elucidation through Computational Modeling (e.g., SNAr pathways, transition states)

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction pathway is Nucleophilic Aromatic Substitution (SNAr). DFT calculations can be used to model the entire SNAr reaction coordinate. nih.govresearchgate.net

This involves identifying and characterizing the structures and energies of the transition states and any intermediates, such as the Meisenheimer complex. nih.gov By comparing the activation energies for nucleophilic attack at the different halogen-substituted positions (C2, C3, and C4), the most favorable reaction pathway can be determined. For instance, calculations can predict whether a nucleophile will preferentially displace the bromine at C2 or one of the chlorines at C3 or C4. These models reveal that the reaction often proceeds via a concerted mechanism or through a stabilized intermediate, with electron-withdrawing groups playing a crucial role in stabilizing the transition state. researchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Affinity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netyoutube.com

For this compound in an SNAr reaction, the key interaction is between the HOMO of the nucleophile and the LUMO of the pyridine (B92270) ring. Computational calculations provide the energies and spatial distributions of these orbitals. The LUMO of this compound is expected to have large coefficients on the electron-deficient carbon atoms attached to the halogens. The site with the largest LUMO lobe is typically the most susceptible to nucleophilic attack. nih.govwuxiapptec.com In some cases, the LUMO+1 orbital may also play a role in determining reactivity. nih.gov

The electron affinity (EA) of the electrophile is another critical descriptor that can be obtained computationally and correlates strongly with SNAr reaction rates. nih.gov A higher electron affinity indicates a greater ability to accept an electron, which generally translates to a faster reaction rate.

Table 2: Representative Calculated FMO Properties for this compound (Note: These are representative values based on typical DFT calculations and serve for illustrative purposes.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 5.0 to 6.0 |

Modeling Regioselectivity and Steric Effects

One of the most valuable applications of computational modeling for polysubstituted rings like this compound is the prediction of regioselectivity. wuxiapptec.commdpi.com In SNAr reactions, a nucleophile can potentially attack any of the three carbon atoms bearing a halogen. The final product distribution depends on a delicate balance between electronic and steric factors. researchgate.netnih.gov

Computational models can dissect these contributions. Electronic effects are often assessed by examining the distribution of the LUMO and the partial atomic charges on the carbon atoms. Steric effects are evaluated by analyzing the transition state geometries. For example, a bulky nucleophile might face significant steric hindrance when attacking the C3 position due to the adjacent C2-bromo and C4-chloro groups. researchgate.net In contrast, attack at the C2 position might be less sterically hindered. By calculating and comparing the activation energies for attack at each position, a quantitative prediction of the regiochemical outcome can be achieved. wuxiapptec.com

Applications of 2 Bromo 3,4 Dichloropyridine As a Synthetic Building Block

Precursor in Heterocyclic Synthesis (Non-Biological Targets)

2-Bromo-3,4-dichloropyridine is a strategic starting material for the construction of more complex, fused heterocyclic systems. The differential reactivity of the halogen atoms (typically Br > Cl in palladium-catalyzed cross-coupling reactions) can be exploited to achieve selective, stepwise modifications. This allows for the controlled introduction of various substituents, leading to the formation of polycyclic heteroaromatics.

For instance, the dichloropyridine framework is a known precursor for the synthesis of azafluorenones. While specific examples starting from this compound are not extensively detailed in the literature, the general strategy involves intramolecular arylation reactions. acs.org Palladium-catalyzed reactions, such as the Suzuki coupling, can be used to introduce an aryl group at one of the halogenated positions, followed by an intramolecular cyclization to form the fused ring system. The presence of the bromine at the 2-position offers a highly reactive site for initial coupling, which can then be followed by reactions at the chloro-substituted positions to build the final heterocyclic core.

Table 1: Key Reactions in Heterocyclic Synthesis

| Reaction Type | Reagents/Catalysts | Purpose |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Forms a new C-C bond by replacing a halogen with an aryl group. |

Scaffold for Complex Organic Molecules (Non-Biological)

The rigid pyridine (B92270) core of this compound makes it an excellent scaffold for the assembly of complex, multi-component organic molecules. The three halogen atoms act as synthetic handles, enabling the construction of intricate three-dimensional structures through sequential and regioselective functionalization. The distinct electronic environment of each position on the ring (C2, C3, and C4) influences the reactivity of the attached halogen, providing a pathway for controlled, stepwise synthesis.

Cross-coupling reactions are fundamental to utilizing this scaffold. The bromine atom at the C2 position is generally the most susceptible to oxidative addition by a palladium(0) catalyst, making it the primary site for initial modification via reactions like Suzuki or Sonogashira couplings. msu.edu Subsequent reactions can then be directed to the less reactive chlorine atoms at the C3 and C4 positions under more forcing conditions, allowing for the ordered introduction of different functional groups. This stepwise approach is crucial for building complex molecules where the precise spatial arrangement of substituents is critical.

Role in Materials Science

The unique electronic properties and synthetic accessibility of halogenated pyridines position them as important intermediates in materials science. This compound, with its multiple reactive sites, can be incorporated into functional materials such as organic semiconductors, specialized ligands for catalysts, and advanced polymers.

In the field of organic electronics, conjugated π-systems are essential for charge transport. nih.gov Halogenated aromatic and heteroaromatic compounds are key building blocks for synthesizing these materials. This compound can serve as a precursor for organic semiconductors through palladium-catalyzed cross-coupling reactions that extend the π-conjugation.

By reacting this compound with organometallic reagents (e.g., organotin or organoboron compounds) through Stille or Suzuki couplings, it is possible to link the pyridine core to other aromatic or heteroaromatic units. acs.org This process creates larger, conjugated molecules with tailored electronic properties. The electron-deficient pyridine ring can act as an acceptor unit in donor-acceptor type semiconductor materials, which are widely used in organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). rsc.org The ability to perform sequential couplings at the bromo and chloro positions allows for the synthesis of precisely defined oligomers and polymers for these applications.

The pyridine nitrogen atom in this compound provides a natural coordination site for metal ions. msu.edu This intrinsic property, combined with the potential for further functionalization at the halogenated positions, makes it a valuable precursor for designing custom ligands for organometallic complexes and catalysts.

Through cross-coupling reactions like the Sonogashira coupling, alkynyl groups can be introduced at the bromo or chloro positions. nih.gov These alkynyl linkers can be further modified with other donor groups (e.g., phosphines, amines, or other heterocycles) to create multidentate or chelating ligands. Such ligands can coordinate with transition metals (e.g., palladium, platinum, rhodium) to form stable organometallic complexes. mdpi.com The electronic properties of the resulting complex can be fine-tuned by the substituents on the pyridine ring, influencing its catalytic activity, stability, and selectivity.

Table 2: Cross-Coupling Reactions in Materials Science

| Reaction Name | Coupling Partners | Metal Catalyst | Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound + Organohalide | Palladium | C-C bond formation for polymers, semiconductors. acs.org |

| Sonogashira Coupling | Terminal alkyne + Organohalide | Palladium, Copper | C-C bond formation for ligands, conjugated systems. nih.gov |

This compound can function as a multifunctional monomer in the synthesis of novel conjugated polymers. Its ability to undergo at least two cross-coupling reactions allows it to be incorporated into a polymer backbone through step-growth polymerization methods.

For example, in a Suzuki polycondensation reaction, this compound could be reacted with an aromatic diboronic acid. The polymerization would proceed by forming carbon-carbon bonds at the halogenated sites, creating a polymer chain that incorporates the pyridine unit. nih.gov The properties of the resulting polymer, such as its conductivity, solubility, and thermal stability, would be influenced by the structure of the comonomer and the presence of the nitrogen atom and remaining chlorine substituent on the pyridine ring. Such polymers have potential applications in printed electronics, sensors, and advanced coatings.

Future Directions and Research Opportunities in 2 Bromo 3,4 Dichloropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-bromo-3,4-dichloropyridine and its derivatives will likely focus on "green chemistry" principles to improve efficiency and reduce environmental impact. ijarsct.co.inresearchgate.net Traditional methods for creating functionalized pyridines often require harsh conditions, hazardous reagents, and lengthy reaction times, leading to significant waste. ijarsct.co.inbenthamscience.com Emerging sustainable alternatives, which could be adapted for this compound, aim to address these shortcomings.

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, increase product yields, and enhance product purity. ijarsct.co.innih.gov Its application could streamline the synthesis of this compound derivatives.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation steps and reducing solvent waste. researchgate.netnih.gov Designing MCRs that incorporate a this compound scaffold would provide rapid access to diverse molecular libraries.

Ionic Liquids (ILs): ILs are non-volatile solvents that can also act as catalysts. benthamscience.com Their tunable properties allow for better control over reaction pathways and selectivity, and their recyclability aligns with green chemistry goals. benthamscience.com

Heterogeneous Catalysis: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, simplifies product purification and allows for catalyst reuse, making processes more economically and environmentally viable. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

|---|---|---|

| Reaction Conditions | Often high temperatures and prolonged times. ijarsct.co.in | Milder conditions, rapid reaction times (e.g., microwave synthesis). ijarsct.co.innih.gov |

| Reagents & Solvents | Use of hazardous organic solvents and toxic chemicals. benthamscience.com | Eco-friendly solvents (e.g., water, ionic liquids), renewable resources. ijarsct.co.inbenthamscience.com |

| Efficiency & Waste | Multi-step processes with significant by-product formation. | One-pot reactions (MCRs), reduced waste, recyclable catalysts. benthamscience.comnih.gov |

| Selectivity | Can be low, leading to difficult purification. | Improved selectivity through catalyst design and optimized conditions. benthamscience.com |

Exploration of Underexplored Reaction Pathways and Selectivity Control

The arrangement of bromo and chloro substituents on the pyridine ring is a key feature for future exploration. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions, allows for programmed, site-selective functionalization.

Future research will likely focus on:

Selective Cross-Coupling Reactions: The C-Br bond is generally more reactive than C-Cl bonds in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This reactivity difference can be exploited to introduce substituents sequentially at the C2 position, followed by further functionalization at the C3 or C4 positions. Developing highly selective catalyst systems will be crucial for achieving precise control over the synthesis of polysubstituted pyridines. nih.govresearchgate.net

Halogen Dance Reactions: This type of reaction involves the migration of a halogen atom to a different position on the aromatic ring under the influence of a strong base. researchgate.net Investigating the potential for halogen dance reactions with this compound could unlock novel isomers and substitution patterns that are inaccessible through conventional methods.

Regioselective Lithiation: Directed ortho-lithiation is a powerful tool for functionalizing specific positions on a pyridine ring. researchgate.net By carefully choosing reagents and reaction conditions, it may be possible to selectively deprotonate and functionalize the C5 position, leaving the three halogen atoms intact for subsequent transformations.

Controlling selectivity is fundamental to modern chemistry, as it enables the precise construction of complex molecules and materials. synchrotron-soleil.fr For a polysubstituted intermediate like this compound, mastering selectivity opens pathways to a vast array of new chemical entities.

Table 2: Strategies for Selectivity Control in Halogenated Pyridines

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Catalyst and Ligand Design | Tuning the electronic and steric properties of a metal catalyst to favor reaction at a specific site. researchgate.netresearchgate.net | Developing a palladium catalyst that exclusively targets the C-Br bond for Suzuki coupling, leaving the C-Cl bonds untouched for later reactions. |

| Reaction Condition Optimization | Modifying temperature, solvent, and base to influence which reaction pathway is favored. | Fine-tuning Suzuki-Miyaura conditions to control whether mono- or di-alkylation occurs on the pyridine ring. nih.gov |

| Directed ortho-Metalation | Using a directing group to guide deprotonation and subsequent electrophilic quench at a specific adjacent position. researchgate.net | Selective functionalization of the C5 position by exploiting the electronic influence of the existing halogen substituents. |

| Sequential Halogen Chemistry | Leveraging the inherent reactivity differences between different halogens (e.g., I > Br > Cl) in cross-coupling. researchgate.net | Stepwise functionalization, first at the C2-Br position, followed by reactions at the C3-Cl and C4-Cl positions. |

Integration into Advanced Functional Materials and Catalyst Design

The rigid, electron-deficient pyridine core of this compound, combined with its multiple sites for functionalization, makes it an attractive building block for advanced materials and catalysts. wiley.com

Future applications in this area could include:

Organic Electronics: By attaching conjugated organic groups through cross-coupling reactions, derivatives of this compound could be synthesized to create materials with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (FETs).

Polymer Chemistry: The di- and tri-functional nature of this compound allows it to act as a monomer or cross-linking agent in the synthesis of novel polymers. These polymers could exhibit enhanced thermal stability, specific optical properties, or unique coordination capabilities.

Ligand Design for Catalysis: The nitrogen atom of the pyridine ring and substituents introduced at the halogenated positions can act as coordination sites for metal ions. This allows for the design of bespoke ligands that can be used to create highly selective and efficient catalysts for a variety of chemical transformations. mdpi.com For example, incorporating this pyridine unit into larger molecular scaffolds could yield catalysts for asymmetric synthesis or challenging cross-coupling reactions.

Advanced Computational Predictions for New Reactivity and Applications

In silico methods are becoming indispensable tools for accelerating chemical research by predicting molecular properties and reaction outcomes before experiments are conducted. malariaworld.orgnih.gov Applying advanced computational techniques to this compound can guide synthetic efforts and identify promising applications.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity descriptors (like HOMO-LUMO gaps), and vibrational spectra of this compound and its derivatives. mdpi.comresearchgate.net This information can help chemists understand the relative reactivity of the different positions on the ring and predict the outcomes of various reactions. researchgate.net

Molecular Docking: For applications in medicinal chemistry or materials science, molecular docking simulations can predict how derivatives might bind to biological targets (like enzymes) or self-assemble into larger structures. malariaworld.orgtandfonline.com This allows for the virtual screening of large libraries of potential compounds to identify candidates with the highest potential.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of related pyridine compounds with their observed activity (e.g., as enzyme inhibitors or functional materials). nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives of this compound.

By integrating these computational predictions with experimental work, researchers can more efficiently explore the vast chemical space accessible from this versatile building block, saving time and resources while uncovering new reactivity and applications.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-Bromo-3,4-dichloropyridine, and how can reaction conditions be optimized?

- Methodological Answer :

- Halogenation Strategies : Sequential halogenation of pyridine derivatives is common. For example, bromination followed by chlorination (or vice versa) can yield halogenated pyridines. However, regioselectivity must be controlled using directing groups or catalysts. Evidence from analogous compounds (e.g., 3-Bromo-2-chloropyridine) suggests that Pd-mediated cross-coupling or radical halogenation may improve yields .

- Optimization : Reaction temperature and solvent polarity significantly affect selectivity. For instance, chlorination at lower temperatures (0–5°C) reduces side-product formation in similar systems .

- Purification : Column chromatography with hexane/ethyl acetate (4:1) or recrystallization from ethanol can isolate the product, as seen in bromo-chloropyridine derivatives .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : H and C NMR are critical. The deshielding effect of electronegative substituents (Br, Cl) helps identify substitution patterns. For example, in 3-Bromo-2-chloropyridine, the H-4 proton resonates at δ 8.2–8.5 ppm due to adjacent halogens .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected m/z ~226.89 for CHBrClN). Fragmentation patterns should align with loss of Br (79.9 amu) or Cl (34.97 amu) .

- XLogP3 : Computational tools predict lipophilicity (e.g., XLogP3 ≈ 3.1 for similar compounds), aiding solubility assessments for downstream applications .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (Cl, Br) activate the pyridine ring for SNAr. The Br at position 2 is more labile than Cl at positions 3/4 due to weaker C-Br bonds, making it the primary site for substitution .

- Steric Hindrance : Bulky nucleophiles preferentially attack less hindered positions. For example, in 4-Bromo-2,3-dichloropyridine, substitution at position 4 is favored over position 2 in sterically demanding reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving reaction rates .

Q. How does this compound’s stability vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Halogenated pyridines are generally stable in mild acids (pH > 3), but strong acids (e.g., HSO) may protonate the ring nitrogen, leading to decomposition. Monitor via TLC or HPLC .

- Basic Conditions : Hydrolysis of C-Br bonds can occur in hot aqueous NaOH. Stabilize by using inert atmospheres (N) and low temperatures .

- Oxidative Stress : Halogens may oxidize under strong conditions (e.g., KMnO). Test stability by exposing the compound to HO and analyzing degradation products via GC-MS .

Q. What strategies mitigate byproduct formation during Suzuki-Miyaura cross-coupling of this compound?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or PdCl(dppf) improves coupling efficiency. For sterically hindered substrates, XPhos ligands enhance turnover .

- Protecting Groups : Temporarily protect reactive Cl positions (e.g., with trimethylsilyl groups) to prevent undesired cross-coupling at multiple sites .

- Reaction Monitoring : Use F NMR (if fluorine-containing partners are used) or inline IR spectroscopy to track progress and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.